molecular formula C10H8ClNO3 B3363282 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid CAS No. 1018052-82-8

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No.: B3363282
CAS No.: 1018052-82-8
M. Wt: 225.63 g/mol
InChI Key: COPXHIMKUIIRKM-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C 10 H 8 ClNO 3 and a molecular weight of 225.63 . It is identified by the CAS number 1018052-82-8 . This compound features an isoxazoline ring, a five-membered heterocycle, fused with a carboxylic acid functional group and a 3-chlorophenyl substituent. The isoxazoline scaffold is a privileged structure in medicinal chemistry and drug discovery, serving as a key synthetic intermediate and a core template for the development of bioactive molecules . Researchers value this specific compound for its potential use in constructing more complex molecular architectures and for exploring structure-activity relationships in various pharmacological targets. The presence of the carboxylic acid group makes it a versatile building block, enabling further chemical modifications through amidation, esterification, and other coupling reactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. All necessary safety information should be consulted in the associated Safety Data Sheet prior to handling.

Properties

IUPAC Name

5-(3-chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPXHIMKUIIRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 3-chlorobenzonitrile oxide with an appropriate alkene under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . This reaction yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles, which can be separated and purified.

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly catalysts and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism: Chlorine Substitution

  • 3-Chlorophenyl (Target Compound) : The chlorine at the meta position creates a distinct electronic environment, moderately increasing lipophilicity (logP) compared to para-substituted analogs. This positioning may reduce steric hindrance in molecular recognition processes .

Electron-Donating vs. Electron-Withdrawing Groups

  • 3-Methoxyphenyl (3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic Acid) : Methoxy groups introduce hydrogen-bond acceptor capacity, which could enhance solubility in polar solvents but reduce metabolic stability due to susceptibility to demethylation .

Functional Group Modifications on the Dihydroisoxazole Core

Carboxylic Acid Derivatives

  • Amide Formation : The target compound’s amide derivative, N-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide (), demonstrates enhanced bioavailability through reduced ionization at physiological pH, a critical factor in central nervous system (CNS) drug design .
  • Amino Acid Conjugates: (R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid () integrates an amino acid side chain, enabling zwitterionic behavior and improved water solubility, which is advantageous for oral administration .

Methyl and Indolylmethyl Substituents

  • 5-Methyl-5-(3-Indolylmethyl) Derivative : This compound () incorporates a bulky indole moiety, which may enhance binding to aromatic residues in enzymes or receptors. However, the increased steric bulk could reduce membrane permeability .

Biological Activity

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique isoxazole ring structure that contributes to its interaction with various biological targets, making it a subject of interest for drug development and therapeutic applications.

  • Molecular Formula: C₁₀H₈ClNO₃
  • Molecular Weight: Approximately 227.63 g/mol
  • Structure: The compound consists of a chlorophenyl group attached to an isoxazole ring, with a carboxylic acid functional group that enhances its reactivity and biological activity.

The biological activity of 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is primarily attributed to its ability to interact with specific proteins and enzymes involved in various metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced production of inflammatory mediators like PGE2 .
  • Cell Signaling Modulation: It affects critical signaling pathways, including the MAPK and NF-κB pathways, which are essential for regulating inflammation and immune responses .

Biological Activities

Research indicates that 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid exhibits several notable biological activities:

  • Anti-inflammatory Properties:
    • In vitro studies demonstrated that the compound significantly reduces the release of TNF-α and IL-6 from LPS-stimulated macrophages in a dose-dependent manner .
    • It also inhibits neutrophil migration in vivo, showcasing its potential as an anti-inflammatory agent.
  • Antimicrobial Activity:
    • The compound has shown efficacy against resistant strains of Mycobacterium tuberculosis, indicating potential as an antitubercular agent.
    • Molecular docking studies suggest that it may interact with proteins involved in bacterial cell wall synthesis, contributing to its antibacterial properties.
  • Potential for Drug Development:
    • Given its unique structure and biological activity, this compound serves as a promising lead for developing new pharmaceuticals targeting inflammatory diseases and infections caused by resistant bacteria.

Case Studies

Several studies have evaluated the efficacy of 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid:

  • Study on Anti-inflammatory Effects: A study published in PLoS ONE reported that this compound effectively inhibited the nuclear translocation of NF-κB and reduced cytokine levels in macrophages, highlighting its potential for treating inflammatory conditions .
  • Antimycobacterial Activity: Research indicated that derivatives of this compound could inhibit the growth of drug-resistant Mycobacterium tuberculosis strains, suggesting its utility in tuberculosis therapy.

Comparative Analysis with Related Compounds

The following table compares 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid with structurally similar compounds regarding their molecular formula and key features:

Compound NameMolecular FormulaKey Features
5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acidC₁₀H₈ClNO₃Anti-inflammatory and antimicrobial activity
5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acidC₁₀H₈ClNO₃Similar structure; potential variations in activity
3-(3-Chlorophenyl)-5-nitro-4,5-dihydroisoxazoleC₉H₇ClN₂O₃Nitro group substitution; different bioactivity

Q & A

Q. How can metabolic pathways and toxicity be evaluated preclinically?

  • Methodological Answer : Use liver microsomes or hepatocyte assays to identify Phase I/II metabolites (e.g., glucuronidation of the carboxylic acid). Toxicity screening includes Ames test (mutagenicity), hERG inhibition (cardiotoxicity), and acute toxicity in rodents. highlights hazards (H302: oral toxicity), necessitating PPE and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
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5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

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